Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone and thiophene precursors, followed by their fusion under controlled conditions. Key steps include:
Formation of the Anthraquinone Precursor: This involves the oxidation of anthracene to anthraquinone using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Fusion of Precursors: The anthraquinone and thiophene precursors are fused together through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the quinone moiety, converting it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with a similar quinone structure.
Thiophene: A basic heterocyclic compound that forms part of the structure.
Sulfinyl Derivatives: Compounds with similar sulfinyl functional groups.
Properties
CAS No. |
125220-10-2 |
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Molecular Formula |
C20H22O5S2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-methyl-3,3-dioxo-11a-propan-2-ylsulfinyl-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione |
InChI |
InChI=1S/C20H22O5S2/c1-11(2)26(23)20-15-8-9-27(24,25)18(15)12(3)10-16(20)17(21)13-6-4-5-7-14(13)19(20)22/h4-7,11,15-16H,8-10H2,1-3H3 |
InChI Key |
MPDJTMAICNXNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)C(C)C |
Origin of Product |
United States |
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